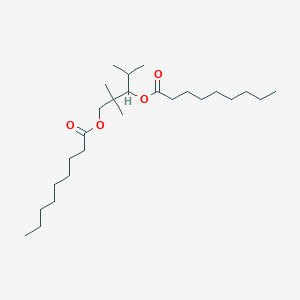
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is an organic compound known for its use as a plasticizer and coalescing agent. It is a diester derived from 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid. This compound is valued for its ability to enhance the flexibility and durability of various polymeric materials, making it a crucial component in the production of plastics, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,3-pentanediol dipelargonate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with pelargonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol dipelargonate is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is separated and purified using techniques such as distillation, filtration, and drying.
化学反应分析
Types of Reactions
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.
Common Reagents and Conditions
Esterification: Pelargonic acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.
Hydrolysis: Water, base catalysts (e.g., sodium hydroxide), elevated temperatures.
Transesterification: Alcohols or acids, acid or base catalysts, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and pelargonic acid.
Transesterification: New esters formed by exchanging ester groups with other alcohols or acids.
科学研究应用
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a coalescing agent in coatings and adhesives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Explored for its use in medical devices and implants, where its flexibility and durability are advantageous.
Industry: Widely used in the production of plastics, coatings, adhesives, and sealants. It improves the mechanical properties and longevity of these materials.
作用机制
The primary mechanism by which 2,2,4-trimethyl-1,3-pentanediol dipelargonate exerts its effects is through plasticization. As a plasticizer, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced flexibility, durability, and processability of the polymeric materials. The compound interacts with the polymer matrix at the molecular level, disrupting the crystalline structure and promoting a more amorphous and flexible state.
相似化合物的比较
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol
Uniqueness
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is unique due to its specific ester groups derived from pelargonic acid, which impart distinct properties such as enhanced flexibility and compatibility with a wide range of polymers. Compared to its analogs, it offers superior performance in applications requiring high flexibility and durability, making it a preferred choice in the production of high-performance plastics and coatings.
属性
CAS 编号 |
15721-83-2 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChI 键 |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
规范 SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Key on ui other cas no. |
15721-83-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















